molecular formula C12H14Cl2N2O3 B2565812 [2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874603-65-3

[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2565812
CAS No.: 874603-65-3
M. Wt: 305.16
InChI Key: XXGINTFBSGSIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a chemical compound with the molecular formula C12H14Cl2N2O3 and a molecular weight of 305.16 g/mol. This compound is characterized by its unique structure, which includes a dichloropyridine ring and an ester linkage to an amino acid derivative. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves the following steps:

    Formation of the Dichloropyridine Intermediate: The starting material, 3,6-dichloropyridine-2-carboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.

    Esterification: The acid chloride is then reacted with [2-(2-Methylpropylamino)-2-oxoethyl] alcohol in the presence of a base such as triethylamine to form the ester linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis results in the formation of 3,6-dichloropyridine-2-carboxylic acid and the corresponding alcohol.

Scientific Research Applications

[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which [2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The dichloropyridine moiety can bind to enzymes or receptors, altering their activity. The ester linkage allows for the controlled release of the active component, which can then interact with cellular pathways to produce the desired effect.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Clopyralid: A related herbicide with a similar dichloropyridine structure.

    2-(2-Methylpropylamino)-2-oxoethyl esters: Compounds with similar ester linkages but different aromatic rings.

Uniqueness

What sets [2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate apart is its specific combination of a dichloropyridine ring and an ester linkage to an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[2-(2-methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-7(2)5-15-10(17)6-19-12(18)11-8(13)3-4-9(14)16-11/h3-4,7H,5-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGINTFBSGSIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC(=O)C1=C(C=CC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.